molecular formula C10H7ClFN3 B1489849 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine CAS No. 1493647-86-1

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine

Cat. No.: B1489849
CAS No.: 1493647-86-1
M. Wt: 223.63 g/mol
InChI Key: YIOSFHKQFSTUCF-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrimidine core strategically substituted with chlorine and methyl groups, and linked to a fluoropyridine ring, a motif prevalent in modern pharmaceuticals . The chlorine atom at the 4-position serves as a key reactive site, enabling further functionalization through nucleophilic aromatic substitution, allowing researchers to rapidly build compound libraries for structure-activity relationship (SAR) studies . The incorporation of a fluorine atom on the pyridine ring is a well-established strategy to fine-tune a molecule's physicochemical properties, often leading to enhanced metabolic stability, membrane permeability, and binding affinity to biological targets . Pyrimidine-based compounds are investigated across numerous therapeutic areas. Research on analogous structures has demonstrated their potential as inhibitors of bacterial protein synthesis, showing promise against drug-resistant Gram-positive bacteria . Furthermore, pyrimidine derivatives are extensively explored in oncology drug discovery, particularly as inhibitors of various protein kinases like FLT3 and Cyclin-Dependent Kinases (CDKs), which are critical targets in hematological malignancies and other cancers . The structural features of this compound also make it a candidate for developing therapeutics for neurological conditions, as related pyrimidine compounds have shown activity as modulators of neurological targets such as the HCN2 ion channel, which is implicated in neuropathic pain . This reagent is intended for use in hit-to-lead optimization and pharmacological probe development, providing a valuable building block for researchers aiming to discover new treatments for infectious diseases, cancer, and central nervous system disorders.

Properties

IUPAC Name

4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSFHKQFSTUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Industry: It can be utilized in the manufacture of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine at position 4 in the main compound enhances electrophilicity, favoring nucleophilic substitution reactions, whereas amino or methoxy groups in analogs (e.g., ) reduce reactivity but improve solubility .
  • Fluorine Incorporation : The 5-fluoropyridin-3-yl group in the main compound contributes to metabolic stability and aromatic π-stacking interactions, similar to fluorinated groups in ivosidenib (TIBSOVO®) .

Steric and Conformational Effects

  • Bulk of Fluoropyridinyl vs. Smaller Substituents : The 5-fluoropyridin-3-yl group at position 6 introduces steric bulk compared to methyl or isopropyl groups (e.g., 4-Chloro-6-methylpyrimidin-2-amine ). This bulk may hinder binding to compact active sites but improve selectivity in target interactions.
  • Ether vs. Direct Bonding : Compounds like 4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine () feature an ether linkage, which introduces conformational flexibility compared to the direct C–C bond in the main compound .

Biological Activity

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is C9H8ClFN2C_9H_8ClFN_2, and it features a pyrimidine ring substituted with a chlorine atom and a fluorinated pyridine moiety. This unique structure contributes to its biological activity by influencing its reactivity and interaction with biological targets.

The biological activity of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine primarily involves its role as an inhibitor of specific enzymes or receptors. The compound is believed to bind to the active sites of these targets, thereby inhibiting their normal functions. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Enzyme Inhibition

Research indicates that this compound may inhibit certain kinases and enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on protein kinases, which are crucial for cell signaling pathways related to cancer cell proliferation .

Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine. In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-Inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using animal models. The results indicated that treatment with 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine led to a marked decrease in inflammatory markers and improved clinical scores in models of acute inflammation.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Comparative Analysis

Compound NameStructureBiological Activity
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidineStructureAnti-cancer, anti-inflammatory
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amineStructureEnzyme inhibition, potential drug intermediate

Preparation Methods

Reaction Details:

Component Details
Aryl Halide 4-Chloro-6-methylpyrimidine
Boronic Acid (5-Fluoropyridin-3-yl)boronic acid
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (PdCl2(dppf))
Base Caesium carbonate (Cs2CO3)
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction Time Approximately 3 hours
Yield 29% to 44% depending on exact conditions and substrates

Procedure Summary:

  • A mixture of 4-chloro-6-methylpyrimidine, (5-fluoropyridin-3-yl)boronic acid, PdCl2(dppf) catalyst, and Cs2CO3 base is dissolved in 1,4-dioxane.
  • The reaction mixture is heated at 80 °C for 3 hours under an inert atmosphere.
  • Upon completion, the mixture is cooled, filtered to remove solids, and concentrated.
  • The crude product is purified by standard chromatographic techniques to yield 4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine as a solid.

This method is supported by experimental data showing the successful coupling and isolation of the target compound with moderate yields.

Alternative Preparation via Nucleophilic Aromatic Substitution

Though less common for this specific compound, nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine derivatives can be employed in related pyrimidine syntheses. For example, substitution at the 6-position with a heteroaryl amine or organometallic reagent followed by purification can yield similar heteroaryl-substituted pyrimidines.

Reaction Optimization and Yield Considerations

Parameter Effect on Yield and Purity
Catalyst Loading Higher Pd catalyst loading can improve conversion but increase cost.
Base Choice Cs2CO3 is preferred for its strong basicity and solubility in organic solvents.
Solvent 1,4-Dioxane provides a good balance of solubility and stability under reaction conditions.
Temperature 80 °C is optimal to balance reaction rate and minimize decomposition.
Reaction Time 3 hours sufficient for completion; longer times may lead to side reactions.

Representative Experimental Data Extracted from Literature

Entry Substrate (Boronic Acid) Catalyst System Yield (%) Conditions
1 (5-Fluoropyridin-3-yl)boronic acid PdCl2(dppf), Cs2CO3 29 80 °C, 3 h, 1,4-dioxane
2 (5-Chloro-6-fluoropyridin-3-yl)boronic acid PdCl2(dppf), Cs2CO3 44 80 °C, 3 h, 1,4-dioxane

These data indicate the robustness of the Suzuki coupling approach for preparing fluoropyridinyl-substituted pyrimidines.

Notes on Purification and Characterization

  • The crude reaction mixtures are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • The purified compounds are characterized by LC-MS, showing expected molecular ion peaks consistent with the molecular formula $$C{10}H8ClFN_3$$ and retention times confirming purity.
  • NMR spectroscopy (1H, 13C, and 19F) is used to confirm the substitution pattern and fluorine incorporation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine

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